molecular formula C17H19NO4S B4286464 methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate

methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate

Cat. No.: B4286464
M. Wt: 333.4 g/mol
InChI Key: FCMNWUQJKDYELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzoate ester group and a sulfonamide linkage, which are known for their diverse applications in medicinal chemistry and material science.

Safety and Hazards

As with any chemical, handling methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate would require appropriate safety precautions. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other chemicals, its potential as a drug, or its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate typically involves a nucleophilic substitution reaction. One common method is to react 4-aminobenzoic acid methyl ester with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as aqueous sodium carbonate. This reaction proceeds under mild conditions and yields the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

methyl 4-[(4-propan-2-ylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12(2)13-6-10-16(11-7-13)23(20,21)18-15-8-4-14(5-9-15)17(19)22-3/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMNWUQJKDYELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.